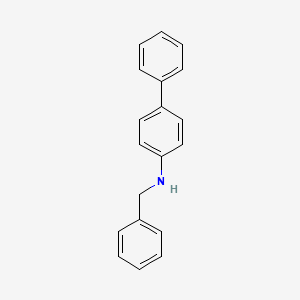
4-N-acridin-9-yl-1-N-butylbenzene-1,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-N-acridin-9-yl-1-N-butylbenzene-1,4-diamine is a chemical compound with the molecular formula C23H23N3. It is known for its unique structure, which includes an acridine moiety linked to a butyl-substituted benzene diamine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-acridin-9-yl-1-N-butylbenzene-1,4-diamine typically involves the reaction of acridine derivatives with butyl-substituted benzene diamines. One common method includes the condensation of acridine-9-carbaldehyde with 4-N-butylbenzene-1,4-diamine under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
化学反应分析
Types of Reactions
4-N-acridin-9-yl-1-N-butylbenzene-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents like chloroform or dichloromethane, with catalysts such as palladium on carbon.
Major Products Formed
Oxidation: Formation of corresponding quinones or N-oxides.
Reduction: Formation of amines or reduced acridine derivatives.
Substitution: Formation of substituted acridine or benzene derivatives.
科学研究应用
4-N-acridin-9-yl-1-N-butylbenzene-1,4-diamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a DNA intercalator, which can affect DNA replication and transcription.
Medicine: Explored for its anticancer properties due to its ability to intercalate into DNA and disrupt cellular processes.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
作用机制
The primary mechanism of action of 4-N-acridin-9-yl-1-N-butylbenzene-1,4-diamine involves DNA intercalation. The planar structure of the acridine moiety allows it to insert between DNA base pairs, disrupting the helical structure and interfering with DNA replication and transcription. This intercalation can lead to cell cycle arrest and apoptosis, making it a potential anticancer agent .
相似化合物的比较
Similar Compounds
Acridine Orange: Another acridine derivative used as a nucleic acid-selective fluorescent cationic dye.
Proflavine: An acridine derivative with antibacterial properties.
Acriflavine: Used as an antiseptic and in the treatment of protozoal infections.
Uniqueness
4-N-acridin-9-yl-1-N-butylbenzene-1,4-diamine is unique due to its butyl substitution on the benzene ring, which can influence its solubility, reactivity, and biological activity. This structural modification can enhance its ability to intercalate into DNA and improve its potential as a therapeutic agent .
属性
| 75775-92-7 | |
分子式 |
C23H23N3 |
分子量 |
341.4 g/mol |
IUPAC 名称 |
4-N-acridin-9-yl-1-N-butylbenzene-1,4-diamine |
InChI |
InChI=1S/C23H23N3/c1-2-3-16-24-17-12-14-18(15-13-17)25-23-19-8-4-6-10-21(19)26-22-11-7-5-9-20(22)23/h4-15,24H,2-3,16H2,1H3,(H,25,26) |
InChI 键 |
YWHLTEIENBYNDH-UHFFFAOYSA-N |
规范 SMILES |
CCCCNC1=CC=C(C=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Acetamide,2-[(aminoiminomethyl)methylamino]-](/img/structure/B13765313.png)
